
(4-苯基环己基)甲醇
描述
(4-Phenylcyclohexyl)methanol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.286. The purity is usually 95%.
BenchChem offers high-quality (4-Phenylcyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylcyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Methanol as a Hydrogen Donor in Homogeneous Catalysis
Methanol, including compounds like (4-Phenylcyclohexyl)methanol, can act as a hydrogen donor in homogeneous catalysis. For instance, it has been found effective in the reduction of ketones to alcohols using complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).
Application in Organic Synthesis
Methanol, including derivatives like (4-Phenylcyclohexyl)methanol, has been identified as a potential hydrogen source and C1 synthon, with applications in chemical synthesis and energy technologies. It has been used effectively for selective N-methylation of amines using RuCl3.xH2O as a catalyst (Sarki et al., 2021).
Photochemistry Studies
The photochemistry of derivatives of cyclohexanol, such as (4-Phenylcyclohexyl)methanol, is an area of research interest. For instance, the study of the Norrish Type II-like reaction in methanol and its mechanism has been explored (Pincock, Rifai, & Stefanova, 2001).
Study of Lipid Dynamics in Biological Membranes
Methanol, as part of compounds like (4-Phenylcyclohexyl)methanol, has been used to study lipid dynamics in biological membranes. It significantly influences lipid transfer and flip-flop kinetics, impacting the structure-function relationship in bilayer compositions (Nguyen et al., 2019).
Catalysis in Chemical Reactions
Methanol, as seen in (4-Phenylcyclohexyl)methanol, plays a role in catalysis. For example, its derivatives have been used in enantioselective epoxidation of α,β-enones, proving effective in producing epoxides with high yields and selectivities (Lu, Xu, Liu, & Loh, 2008).
Electrocatalytic Hydrogenation
Electrocatalytic hydrogenation studies have utilized derivatives of methanol, such as (4-Phenylcyclohexyl)methanol. These studies focus on the hydrogenation of organic compounds, examining the selectivity and efficiency of various electrodes (Dabo, Mahdavi, Ménard, & Lessard, 1997).
Methanol in Renewable Energy and Green Chemistry
In the context of renewable energy and green chemistry, methanol derivatives have been studied for their potential in the hydrogenation of CO2 to CH3OH, aligning with climate change prevention and sustainable economic development goals (Richard & Fan, 2018).
安全和危害
属性
IUPAC Name |
(4-phenylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPDEHMURXAMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
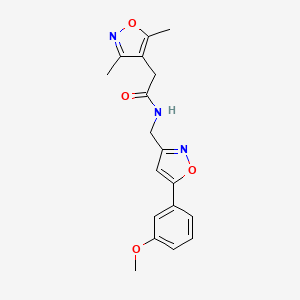
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
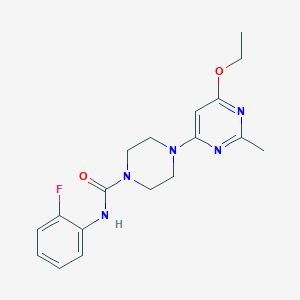
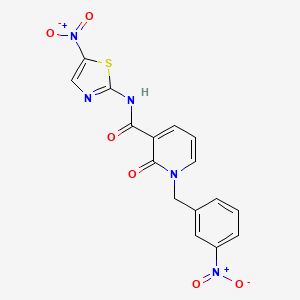
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)
![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)
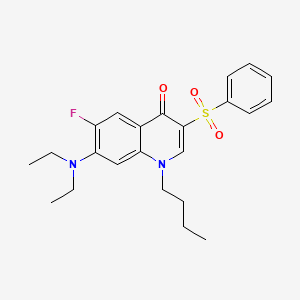
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
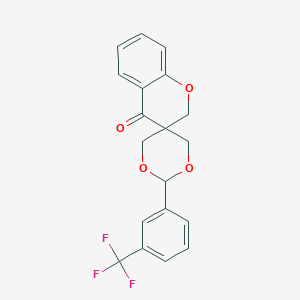
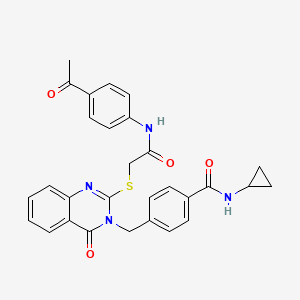

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-methylthiophene-2-carboxamide](/img/structure/B2491222.png)
